5,5-Dimethylisothiazolidine 1,1-dioxide

Description

Historical Development and Significance of Sultam Chemistry in Synthetic Methodologies

The term "sultam" is a portmanteau of "sulfa lactam," highlighting its structural analogy to the well-known lactam (cyclic amide) ring. The sulfonamide functional group has been a pillar of medicinal chemistry since the discovery of sulfanilamide (B372717) in the early 20th century. chemrxiv.org Its cyclic counterpart, the sultam, has also become an important structural motif in pharmaceuticals and agricultural agents due to a wide range of biological properties. acs.org

Historically, research into sultams has led to the development of powerful synthetic methodologies for their construction. These include classical approaches like the cyclization of aminosulfonyl chlorides and sulfonamide dianion alkylation, as well as more contemporary methods such as Diels-Alder reactions, ring-closing metathesis (RCM), transition-metal-catalyzed cyclizations, and various cycloaddition reactions. acs.orgbohrium.com A significant milestone in sultam chemistry was the development of chiral sultams, such as Oppolzer's camphorsultam, which have been widely exploited as highly efficient chiral auxiliaries in asymmetric synthesis. acs.org This application has been crucial for the stereocontrolled synthesis of complex natural products and pharmaceuticals. The ability of the sultam scaffold to serve as an enzymatically stable bioisostere for the amide bond has further cemented its significance, driving continuous innovation in its synthesis and application. nih.govresearchgate.net

Structural Characteristics and Chemical Importance of 5,5-Dimethylisothiazolidine 1,1-Dioxide as a Prototypical Scaffold

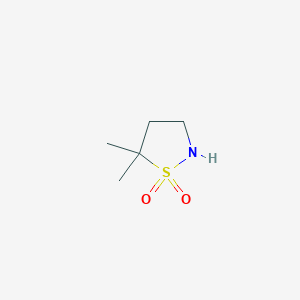

This compound represents a foundational structure within the γ-sultam family. Its chemical structure consists of a saturated five-membered ring containing a sulfur atom adjacent to a nitrogen atom. The sulfur atom is fully oxidized to the sulfonyl group (S(VI)O₂), which imparts significant chemical stability and defines the geometry of the ring.

Key structural features of the isothiazolidine (B1259544) 1,1-dioxide core include:

A Non-planar, Puckered Ring: The five-membered ring is not flat, adopting puckered conformations (such as envelope or twist forms) to minimize steric and torsional strain.

The Sulfonamide Group: The endocyclic sulfonamide group is a strong hydrogen bond acceptor due to the two oxygen atoms, a property that is crucial for its interaction with biological targets. nih.gov

The Gem-Dimethyl Group: The defining feature of this specific compound is the pair of methyl groups at the C5 position. This gem-dimethyl substitution provides several important characteristics:

It introduces significant steric bulk, which can lock the ring into a preferred conformation.

It enhances the metabolic stability of the molecule by blocking a potential site of oxidative metabolism (C5).

It increases the lipophilicity of the scaffold compared to its unsubstituted counterpart.

As a prototypical scaffold, this compound is chemically important not for its own inherent biological activity, but as a simple, stable, and synthetically accessible building block. Its defined three-dimensional shape and predictable chemical reactivity make it an ideal starting point for the synthesis of libraries of more complex derivatives aimed at various biological targets.

Overview of Research Trajectories in Isothiazolidine 1,1-Dioxide Derivatives and Analogs

Academic and industrial research has leveraged the isothiazolidine 1,1-dioxide scaffold to explore a wide range of chemical space for therapeutic applications. The primary research trajectory involves the chemical modification of the core ring, particularly at the nitrogen atom (N2) and the carbon atoms at positions C3 and C4, to generate diverse libraries of compounds for biological screening.

Key research directions and applications include:

Drug Discovery and High-Throughput Screening: A major focus is the rapid synthesis of large compound libraries. For instance, researchers have developed one-pot, multi-component protocols to generate extensive libraries of triazole-containing isothiazolidine 1,1-dioxides for high-throughput screening (HTS) collections. nih.gov This approach allows for the efficient exploration of structure-activity relationships.

Enzyme Inhibition: The rigid conformation of the sultam ring makes it an excellent scaffold for designing enzyme inhibitors. Derivatives of the related isothiazolidin-3-one 1,1-dioxide have been developed as highly potent, time-dependent inhibitors of serine proteases, such as human leukocyte elastase (HLE). nih.govnih.gov This work demonstrates the utility of the scaffold in probing enzyme active sites.

Bioisosteric Replacement: The sultam core is frequently used as a bioisostere for the pyroglutamic acid (pGlu) ring, a component of several biologically active peptides. researchgate.net The synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates as pGlu surrogates is a strategy aimed at improving the pharmacokinetic properties of peptide-based drug candidates. researchgate.net

Novel Therapeutic Conjugates: The isothiazolidine 1,1-dioxide moiety has been incorporated into complex natural products to create novel derivatives. A patent has described its inclusion in rapamycin (B549165) derivatives, indicating its application in modulating the activity of established therapeutic agents. google.com

The table below summarizes some of the research trajectories for derivatives of the isothiazolidine 1,1-dioxide scaffold.

| Derivative Class | Synthetic Strategy | Target Application |

| Triazole-containing derivatives | One-pot click/aza-Michael reactions | High-throughput screening, new pharmaceutical leads nih.gov |

| Isothiazolidin-3-one 1,1-dioxide analogs | Attachment of phosphate (B84403) leaving groups | Serine protease inhibition (e.g., HLE) nih.govnih.gov |

| Alkyl 3-carboxylate derivatives | Intramolecular carbo-Michael reaction | Bioisosteres of pyroglutamic acid researchgate.net |

| Rapamycin conjugates | Chemical modification of rapamycin | Development of novel therapeutic agents google.com |

Scope and Objectives of Academic Research Focused on this compound

The academic research centered on this compound and its parent scaffold is driven by several clear objectives within the broader fields of organic and medicinal chemistry.

The primary goals of this research include:

Development of Novel Synthetic Methodologies: A core objective is to create efficient, cost-effective, and versatile synthetic routes to access the isothiazolidine 1,1-dioxide core and its derivatives. bohrium.comresearchgate.net This includes the design of one-pot, multi-component reactions that allow for rapid diversification and the generation of compound libraries. nih.gov

Exploration as a Privileged Scaffold in Medicinal Chemistry: Researchers aim to establish the isothiazolidine 1,1-dioxide ring as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The focus is on synthesizing derivatives to target a wide range of diseases, moving beyond historical uses to new areas like antiviral and anticancer agents. nih.gov

Design of Specific Enzyme Inhibitors and Molecular Probes: A significant objective is the rational design of potent and selective inhibitors for specific enzyme classes, such as serine proteases. nih.govnih.gov The rigid sultam scaffold provides a predictable platform for positioning functional groups to interact with enzyme active sites.

Investigation of Bioisosteric Replacements: A key goal is to utilize the sultam ring as a metabolically stable and conformationally constrained substitute for more labile or flexible groups, such as amides and lactams, in known bioactive molecules. researchgate.net This research aims to enhance the drug-like properties (e.g., stability, cell permeability, and oral bioavailability) of existing pharmacophores.

Collectively, these objectives underscore the academic interest in this compound not as an end-product, but as a versatile tool and starting point for innovation in chemical synthesis and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(2)3-4-6-9(5,7)8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXZHEYNEMPUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNS1(=O)=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487500-98-0 | |

| Record name | 5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 5,5 Dimethylisothiazolidine 1,1 Dioxide

Electrophilic and Nucleophilic Reactions of the Isothiazolidine (B1259544) 1,1-Dioxide Ring

The reactivity of the 5,5-dimethylisothiazolidine 1,1-dioxide ring is characterized by the interplay of the electron-withdrawing sulfonyl group and the nucleophilic nitrogen atom. The sulfonyl group significantly influences the acidity of the neighboring protons and the nucleophilicity of the nitrogen.

Nucleophilic Reactions at the Nitrogen Atom: The nitrogen atom in the isothiazolidine 1,1-dioxide ring, although part of a sulfonamide, retains sufficient nucleophilicity to participate in various reactions. N-alkylation and N-acylation are common transformations. For instance, the nitrogen can be alkylated under basic conditions using alkyl halides. core.ac.ukarkat-usa.org The reaction typically proceeds via deprotonation of the N-H bond to form a more nucleophilic anion, which then attacks the electrophilic alkyl halide. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. researchgate.net These reactions are fundamental for introducing a wide range of substituents at the nitrogen atom, thereby modifying the compound's properties.

Nucleophilic Reactions at the α-Carbon: The protons on the carbon atom adjacent to the sulfonyl group (C2 position) are acidified by the strong electron-withdrawing effect of the SO₂ group. This allows for deprotonation with a suitable base to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in C-alkylation reactions. This strategy is a powerful tool for introducing substituents at the C2 position of the sultam ring.

Functionalization of Alkyl Substituents on the Isothiazolidine 1,1-Dioxide Core

The functionalization of the gem-dimethyl group at the C5 position of this compound presents a synthetic challenge due to the general inertness of methyl C-H bonds. However, strategies developed for the functionalization of methyl groups on other heterocyclic systems could potentially be applied. acs.orgacs.orgnih.govresearchgate.net These methods often involve radical-based transformations or deprotonation-trapping sequences under harsh conditions. For instance, deprotonation of a methyl group with a strong base, such as an organolithium reagent, can generate a carbanion that can then react with an electrophile. acs.orgacs.orgnih.govresearchgate.net The selective functionalization of one methyl group over the other would be a significant challenge, likely requiring directing group assistance or statistical mixtures.

Ring Expansion and Contraction Reactions of Isothiazolidine 1,1-Dioxides

The five-membered γ-sultam ring of this compound can potentially undergo ring expansion and contraction reactions to yield larger or smaller heterocyclic systems.

Ring Contraction: Photochemical methods have been shown to induce ring contraction in bridgehead sultams. acs.orgfigshare.com For example, triplet-sensitized irradiation can lead to a di-π-methane rearrangement, resulting in the formation of a smaller, more strained ring system. acs.org While this has been demonstrated on more complex fused sultams, the fundamental photochemical reactivity could be applicable to monocyclic systems under appropriate conditions.

Ring Expansion: The synthesis of medium-sized (seven- or eight-membered) and macrocyclic sultams is an area of active research. nih.govacs.orgnih.govacs.org While many methods involve the cyclization of acyclic precursors, ring expansion strategies starting from smaller sultams are also being explored. These can involve the insertion of one or more atoms into the existing ring. For instance, tandem reactions involving an initial intermolecular reaction followed by an intramolecular cyclization that incorporates new atoms into the ring structure have been developed for the synthesis of larger sultams. nih.gov

Reactivity of this compound in Complex Reaction Cascades

The isothiazolidine 1,1-dioxide scaffold can be a key component in complex reaction cascades designed to build molecular complexity rapidly. The vinylogous reactivity of related unsaturated sultams is particularly notable. For example, vinyl sulfonamides can act as linchpins in diversity-oriented synthesis, where a sequence of reactions such as aza-Michael additions, followed by intramolecular cyclizations, can lead to a variety of larger ring sultams. nih.gov

Tandem reactions starting from precursors to isothiazolidine 1,1-dioxides have also been developed. For example, intermolecular Michael additions to vinyl sulfonamide epoxides can trigger an intramolecular epoxide ring-opening, leading to the formation of eight-membered ring sultams in a one-pot process. acs.orgnih.govacs.org These cascade reactions highlight the utility of the sulfonamide moiety in orchestrating complex transformations.

Comparative Reactivity with Other Sulfonamide Analogs and Sultams

The reactivity of this compound, a γ-sultam, is significantly influenced by its cyclic nature when compared to acyclic sulfonamides and other ring-sized sultams.

γ-Sultams vs. Acyclic Sulfonamides: Cyclic sulfonamides, or sultams, generally exhibit enhanced reactivity compared to their acyclic counterparts. This is particularly evident in hydrolysis reactions. For example, β-sultams (four-membered rings) show rate enhancements of up to 10⁹-fold in acid-catalyzed hydrolysis and 10⁷-fold in base-catalyzed hydrolysis compared to acyclic sulfonamides. acs.orgresearchgate.nethud.ac.uk This increased reactivity is attributed to the ring strain in the cyclic system, which is released upon ring opening. While γ-sultams are less strained than β-sultams, they are still generally more reactive towards hydrolysis than acyclic sulfonamides. researchgate.net

Comparative Reactivity of Different Sized Sultams: The ring size of the sultam has a profound effect on its stability and reactivity. Generally, five- and six-membered sultams (γ- and δ-sultams) are the most stable and commonly studied. researchgate.netnih.gov Smaller rings, such as β-sultams, are highly strained and therefore much more reactive. acs.orgresearchgate.nethud.ac.uknih.gov Larger rings, such as seven- and eight-membered sultams, are synthetically more challenging to prepare and their reactivity is influenced by transannular interactions and conformational flexibility.

Mechanistic Investigations of Reactions Involving Isothiazolidine 1,1 Dioxides

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for 5,5-Dimethylisothiazolidine 1,1-dioxide would involve a combination of experimental and spectroscopic techniques to identify transient species and final products. Isothiazolidine (B1259544) 1,1-dioxides, also known as γ-sultams, can participate in a variety of reactions, including nucleophilic substitution at the nitrogen or carbon atoms adjacent to the sulfonyl group, as well as ring-opening reactions.

Potential reaction pathways could be initiated by deprotonation at the nitrogen atom, followed by reaction with electrophiles. Alternatively, the carbon atoms of the heterocyclic ring can be subject to nucleophilic attack, potentially leading to ring cleavage. The identification of intermediates, such as carbanions, carbocations, or ring-opened species, would be crucial. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with in-situ monitoring, and Mass Spectrometry (MS) would be essential for characterizing these intermediates and the final products of the reactions.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are fundamental to understanding the factors that control the speed of reactions involving this compound. By systematically varying reaction conditions such as temperature, pressure, solvent polarity, and reactant concentrations, the rate law for a given reaction can be determined. This provides insights into the molecularity of the rate-determining step.

Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction:

| [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10-4 |

| 0.2 | 0.1 | 3.0 x 10-4 |

| 0.1 | 0.2 | 1.5 x 10-4 |

This hypothetical data suggests a first-order dependence on this compound and a zero-order dependence on the nucleophile, implying the rate-determining step does not involve the nucleophile.

Analysis of Molecular Recognition and Binding Interactions with Chemical Entities

The study of molecular recognition involves understanding how this compound interacts with other molecules, such as receptors, enzymes, or other chemical species. The sulfonyl group is a strong hydrogen bond acceptor, and the nitrogen atom can act as a hydrogen bond donor. The dimethyl substitution at the C5 position would contribute to the molecule's lipophilicity and could be involved in van der Waals interactions.

Techniques such as Isothermal Titration Calorimetry (ITC) could be used to measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of interaction. NMR titration experiments can also provide information about the specific atoms involved in the binding interface.

Computational Chemistry in Mechanistic Elucidation (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. For reactions involving this compound, computational methods could be used to model the geometries of reactants, intermediates, transition states, and products.

Transition state analysis would allow for the calculation of activation energies, providing a theoretical basis for the observed reaction rates. The calculated structures of transition states can reveal the precise nature of bond-making and bond-breaking processes. Furthermore, computational models can help to predict the regioselectivity and stereoselectivity of reactions.

Example of Calculated Parameters from a Hypothetical DFT Study:

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants | 0.0 | C-N: 1.48, S=O: 1.45 |

| Transition State | +25.3 | C-Nu (forming): 2.10, C-LG (breaking): 2.25 |

| Products | -15.8 | C-Nu: 1.50 |

This hypothetical data illustrates how computational chemistry can quantify the energy landscape of a reaction and provide structural details of the transition state.

Investigation of Radical Intermediates Using Techniques such as EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of radical intermediates. If reactions involving this compound were to proceed through a radical mechanism, for instance, through homolytic bond cleavage induced by light or a radical initiator, EPR spectroscopy would be invaluable.

The technique can provide information about the structure and environment of the radical through the analysis of the g-factor and hyperfine coupling constants. Spin trapping experiments, where a short-lived radical is trapped by a spin-trap molecule to form a more stable radical adduct, could also be employed to indirectly detect and identify radical intermediates. To date, there is no specific literature reporting the investigation of radical intermediates derived from this compound using EPR spectroscopy.

Advanced Spectroscopic and Structural Characterization of 5,5 Dimethylisothiazolidine 1,1 Dioxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a primary tool for elucidating the molecular structure of 5,5-Dimethylisothiazolidine 1,1-dioxide in solution. uobasrah.edu.iq Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space correlations, which are critical for conformational analysis. researchgate.netlibretexts.org

The five-membered sultam ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. nih.gov For this compound, the gem-dimethyl group at the C5 position significantly influences the ring's preferred conformation.

¹H and ¹³C NMR Spectral Data: The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. The protons on the carbon atoms adjacent to the sulfonyl group and the nitrogen atom are expected to be deshielded, appearing at a lower field.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C2-H₂ | ~3.2 - 3.5 | ~45 - 50 | Triplet |

| C3-H₂ | ~2.1 - 2.4 | ~30 - 35 | Multiplet |

| C4-H₂ | ~1.9 - 2.2 | ~35 - 40 | Multiplet |

| C5-(CH₃)₂ | ~1.3 - 1.5 | ~25 - 30 | Singlet |

| N-H | Variable (broad) | - | Singlet (broad) |

| C5 | - | ~60 - 65 | - |

Conformational Analysis using NOESY: Two-dimensional NOESY experiments are instrumental in determining the spatial proximity of protons that are not directly bonded. diva-portal.org For a substituted sultam, NOE cross-peaks can differentiate between cis and trans isomers by identifying protons on the same or opposite sides of the ring. researchgate.net In the case of this compound, NOESY can help establish the preferred puckering of the five-membered ring by showing correlations between the methyl groups and protons on the C3 and C4 positions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. rcsb.org While the specific crystal structure of this compound is not widely published, data from closely related γ-sultams reveal key structural features. nih.gov

Studies on similar five-membered sultam rings show that they often adopt an envelope conformation in the solid state. nih.gov In this conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. For instance, in one spirocyclic γ-sultam, the nitrogen atom was found to be 0.604 Å out of the mean plane formed by the other four ring atoms. nih.gov

Interactive Data Table: Typical Bond Lengths and Angles for a γ-Sultam Ring Note: This data is generalized from crystallographic studies of related sultam structures.

| Bond/Angle | Typical Value |

| S-O Bond Length | ~1.42 - 1.45 Å |

| S-N Bond Length | ~1.65 - 1.68 Å |

| S-C Bond Length | ~1.78 - 1.82 Å |

| O-S-O Angle | ~118° - 120° |

| C-S-N Angle | ~95° - 98° |

| S-N-C Angle | ~112° - 115° |

The gem-dimethyl substitution at the C5 position is expected to influence the ring puckering to minimize steric interactions between the methyl groups and the sulfonyl oxygens.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups within a molecule. jasco-global.com Each vibrational mode corresponds to a specific molecular motion (stretching, bending), and its frequency provides a "fingerprint" of the compound. nih.gov For this compound, the most characteristic vibrations are associated with the sulfonyl (SO₂) group.

The SO₂ group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). umb.edu These bands are typically observed in specific regions of the infrared spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) Note: The frequencies are based on typical values for cyclic sulfonamides and related SO₂-containing compounds. williams.edumdpi.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) |

| SO₂ Asymmetric Stretch (ν_as) | 1380 - 1300 | Strong |

| SO₂ Symmetric Stretch (ν_s) | 1170 - 1120 | Strong |

| C-H Stretch (from CH₃ and CH₂) | 3000 - 2850 | Medium-Strong |

| N-H Stretch | 3400 - 3200 | Medium (broad) |

| CH₂ Bending (Scissoring) | 1470 - 1450 | Medium |

| SO₂ Bending (Scissoring) | ~550 | Medium |

The exact positions of these bands can be influenced by the molecule's conformation and intermolecular interactions, such as hydrogen bonding involving the N-H group in the solid state. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the SO₂ group. scialert.net

Advanced Mass Spectrometry Techniques for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com In advanced MS techniques, such as tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to provide detailed structural information. youtube.com

For cyclic sulfonamides (sultams), a common and diagnostic fragmentation pathway involves the elimination of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da. nih.gov This loss is a key feature in the mass spectrum of compounds containing the isothiazolidine (B1259544) 1,1-dioxide ring.

Proposed Fragmentation Pathway: Upon ionization (e.g., by electron impact), the molecular ion ([M]⁺•) of this compound is formed. This ion can then undergo fragmentation.

Loss of SO₂: The most characteristic fragmentation is the extrusion of SO₂, leading to a radical cation of the corresponding aziridine (B145994) derivative. [M]⁺• → [M - SO₂]⁺• + SO₂

Loss of a Methyl Group: Another common fragmentation pathway for this specific compound would be the loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group, leading to a stable tertiary carbocation. [M]⁺• → [M - CH₃]⁺ + •CH₃

Ring Opening: Cleavage of the C-S or N-S bonds can lead to further ring-opened fragments. nih.gov

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum

| m/z Value (Mass/Charge) | Proposed Fragment Identity |

| M⁺• | Molecular Ion |

| M - 15 | [M - CH₃]⁺ |

| M - 64 | [M - SO₂]⁺• (Loss of sulfur dioxide) |

Isotopic labeling studies, where atoms like ¹⁸O or ¹⁵N are incorporated into the molecule, can be used to definitively confirm these fragmentation mechanisms by tracking the labeled atoms through the fragmentation process.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Chiral Derivatives

This compound itself is an achiral molecule. However, if chiral centers are introduced elsewhere in the molecule, for example, by substitution at the C3 or C4 positions or on the nitrogen atom, a pair of enantiomers results. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for determining the absolute configuration (R or S) of such chiral derivatives. mtoz-biolabs.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is unique for each enantiomer, with one being the mirror image of the other. nih.gov By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned. nih.gov This method has become a reliable alternative to X-ray crystallography for determining absolute stereochemistry in solution. wikipedia.orgscilit.com The application of this technique would be essential for the stereochemical characterization of any new chiral sultam derivatives based on this scaffold.

Computational and Theoretical Chemistry of 5,5 Dimethylisothiazolidine 1,1 Dioxide

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and three-dimensional geometry of molecules. For 5,5-Dimethylisothiazolidine 1,1-dioxide, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model these properties with high accuracy.

Electronic Structure: DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to map the electron density distribution, molecular orbitals, and electrostatic potential. researchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For sulfonamides and related structures, these calculations help in understanding the electronic effects of the sulfonyl group and its influence on the adjacent atoms.

Molecular Geometry: Geometry optimization is a primary step in computational analysis, where the algorithm seeks the lowest energy conformation of the molecule. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its five-membered ring structure. The isothiazolidine (B1259544) ring is not planar, and these calculations can predict the most stable puckered conformation (e.g., envelope or twist). The presence of the two methyl groups at the C5 position introduces specific steric constraints that significantly influence the ring's conformation.

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

| S-N Bond Length | 1.65 Å |

| S-O Bond Length | 1.43 Å |

| C-S-N Bond Angle | 95.0° |

| O-S-O Bond Angle | 120.5° |

| Ring Puckering Angle | 25.0° |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. nih.gov

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. For this compound, characteristic vibrational frequencies would include the symmetric and asymmetric stretching of the SO₂ group, C-N stretching, and C-H bending modes. These predicted frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, allowing for a more accurate comparison with experimental Fourier-transform infrared (FTIR) spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. mdpi.com These calculations provide theoretical spectra that can be used to assign peaks in experimental NMR data, aiding in the structural elucidation of the compound and its derivatives. The predicted chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus.

Illustrative Data Table for Predicted vs. Experimental Spectroscopic Data: (Note: This table is for illustrative purposes. Experimental data would be required for a direct comparison.)

| Spectroscopic Feature | Predicted Value (Computational) | Experimental Value |

| SO₂ Asymmetric Stretch (IR) | 1355 cm⁻¹ | Requires experimental data |

| SO₂ Symmetric Stretch (IR) | 1170 cm⁻¹ | Requires experimental data |

| ¹H NMR (C5-CH₃) | δ 1.35 ppm | Requires experimental data |

| ¹³C NMR (C5) | δ 58.0 ppm | Requires experimental data |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent. nih.govrsc.org

Conformational Landscapes: For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating its movements at a given temperature. researchgate.net This allows for the identification of different low-energy conformations of the isothiazolidine ring and the energy barriers between them. This is particularly important for understanding how the molecule's shape might change in different environments, which can affect its reactivity and biological interactions.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's chemical structure with its reactivity. chemrxiv.org These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression techniques to find a mathematical equation that links these descriptors to an experimentally measured reactivity parameter (e.g., a reaction rate constant). nih.govnih.gov

For a series of isothiazolidine 1,1-dioxide derivatives, a QSRR model could be developed to predict their hydrolytic stability or reactivity towards a specific biological target. acs.org

Descriptors: Molecular descriptors can be derived from computational chemistry and include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. nih.govnih.gov

Model Development: Using a training set of compounds with known reactivity, a statistical method like Multiple Linear Regression (MLR) is applied to generate the QSRR equation.

Validation: The predictive power of the model is then tested using an external set of compounds (the test set) that were not used in the model's creation. nih.gov

A hypothetical QSRR equation might look like: log(k) = c₀ + c₁(E_LUMO) + c₂(V_m) where k is the reaction rate constant, E_LUMO is the energy of the LUMO, V_m is the molecular volume, and c represents fitted coefficients.

Design and Prediction of Novel Isothiazolidine 1,1-Dioxide Analogs with Desired Reactivity Profiles

Computational chemistry is a cornerstone of modern rational drug design and materials science, enabling the in silico design of new molecules with specific, targeted properties. nih.govnih.gov By understanding the structure-reactivity relationships established through methods like QSRR, new analogs of this compound can be designed and screened virtually before any synthetic work is undertaken. nih.govrsc.org

The process typically involves:

Scaffold Hopping/Modification: Starting with the this compound scaffold, modifications are made in silico, such as adding or changing substituents on the nitrogen or carbon atoms of the ring.

Property Prediction: For each new virtual analog, the computational methods described above (quantum mechanics, MD, QSRR) are used to predict key properties like reactivity, stability, solubility, and potential binding affinity to a target. researchgate.netmdpi.com

Virtual Screening and Prioritization: A large library of virtual compounds can be rapidly screened, and the most promising candidates—those predicted to have the desired reactivity profile—are prioritized for synthesis and experimental testing. This computational pre-screening significantly accelerates the discovery process and reduces costs. researchgate.net

Applications of 5,5 Dimethylisothiazolidine 1,1 Dioxide and Its Derivatives in Chemical Synthesis and Materials Science

5,5-Dimethylisothiazolidine 1,1-Dioxide as a Building Block in Complex Molecule Synthesis

The rigid, five-membered ring structure of this compound makes it a potentially valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The dimethyl substitution at the C5 position provides steric bulk, which can influence the conformation and biological activity of the resulting molecules.

Research into the broader class of isothiazolidine (B1259544) 1,1-dioxides has demonstrated their utility in the construction of diverse molecular libraries. For instance, a one-pot, multi-component protocol has been developed for the synthesis of triazole-containing isothiazolidine 1,1-dioxides. This approach utilizes a dihydroisothiazole (B14293150) 1,1-dioxide core which undergoes an aza-Michael addition with various amines, followed by a "click" reaction with azides. This strategy allows for the rapid generation of a library of substituted isothiazolidine 1,1-dioxides with potential applications as small molecular probes. While this study did not specifically use the 5,5-dimethyl derivative, the methodology could likely be adapted.

Another synthetic approach that highlights the utility of the isothiazolidine 1,1-dioxide core involves the intramolecular carbo-Michael reaction of vinyl sulfonamides derived from α-amino acid esters. This method yields alkyl isothiazolidine-1,1-dioxide 3-carboxylates, which are considered bioisosteres of pyroglutamic acid, a known pharmacological template. The introduction of the 5,5-dimethyl substitution pattern into such a synthesis could lead to novel pyroglutamic acid analogs with potentially altered pharmacokinetic or pharmacodynamic properties.

The synthesis of these building blocks often starts from readily available precursors. A general synthetic route to isothiazolidine 1,1-dioxides is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Sulfonylation | α-amino acid ester hydrochlorides, (2-chloroethyl)sulfonyl chloride | Alkyl 2-((vinylsulfonyl)amino)carboxylates |

| 2 | Cyclization | Alkyl 2-((vinylsulfonyl)amino)carboxylates, Base (e.g., NaH) | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates |

This table is interactive. You can sort and filter the data.

Utility in Asymmetric Synthesis and Chiral Induction

There is a lack of specific information in the current scientific literature regarding the application of this compound or its derivatives as chiral auxiliaries or in chiral induction for asymmetric synthesis. While related five-membered heterocyclic systems, such as oxazolidinones and thiazolidinones, are well-established as effective chiral auxiliaries in a variety of asymmetric transformations, similar utility for the this compound scaffold has not been reported.

Role as Ligands or Organocatalysts in Catalytic Reactions

A review of the available chemical literature does not provide specific examples of this compound or its derivatives being employed as ligands for metal-catalyzed reactions or as organocatalysts. The development of chiral ligands and organocatalysts often focuses on structures that can create a well-defined chiral environment around a catalytic center. While the isothiazolidine 1,1-dioxide framework possesses a defined stereochemistry, its potential for effective coordination to metal centers or for acting as an organocatalyst has not been explored in the context of the 5,5-dimethyl derivative.

Precursors for Specialized Reagents in Organic Transformations

There is currently no significant body of research demonstrating the use of this compound as a precursor for specialized reagents in organic transformations. The stability of the cyclic sulfonamide ring system may make it less suitable as a precursor for generating reactive intermediates compared to other heterocyclic systems.

Integration into Polymeric Structures or Advanced Materials (if applicable)

The scientific literature does not currently contain reports on the integration of this compound into polymeric structures or advanced materials. The development of functional polymers and materials often relies on monomers with specific reactive groups that can undergo polymerization. While it is conceivable to functionalize the this compound core to enable its incorporation into a polymer backbone or as a pendant group, such applications have not yet been described.

Future Research Directions and Unexplored Avenues in Isothiazolidine 1,1 Dioxide Research

Development of Green and Sustainable Synthetic Routes for Isothiazolidine (B1259544) 1,1-Dioxides

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. nano-ntp.com Future research in the synthesis of isothiazolidine 1,1-dioxides, including the 5,5-dimethyl substituted variant, will undoubtedly focus on the development of more sustainable and environmentally benign methodologies.

Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and generate significant waste. The future direction points towards the adoption of greener alternatives. researchgate.net This includes the use of renewable starting materials, safer solvents, and catalytic methods that minimize waste and energy consumption. nano-ntp.comresearchgate.net For instance, the development of novel catalytic systems, potentially utilizing earth-abundant metals, could provide more efficient and sustainable pathways to these scaffolds. nano-ntp.comnih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Isothiazolidine 1,1-Dioxides

| Feature | Traditional Synthesis | Future Green Synthesis |

| Solvents | Often uses hazardous organic solvents | Employs safer, renewable, or solvent-free conditions |

| Catalysts | May use stoichiometric or toxic reagents | Focuses on recyclable and non-toxic catalysts |

| Energy | Typically requires prolonged heating | Utilizes energy-efficient methods like microwave or mechanochemistry |

| Waste | Can generate significant byproducts | Aims for high atom economy and minimal waste |

| Efficiency | Often involves multiple steps and purifications | Emphasizes one-pot and multi-component reactions |

Exploration of Novel Reactivity Modalities and Mechanistic Insights

While the fundamental reactivity of isothiazolidine 1,1-dioxides has been explored, there remains a vast, underexplored landscape of novel chemical transformations. A key area for future investigation is the development of new catalytic methods to functionalize the isothiazolidine 1,1-dioxide core. This includes the exploration of C-H activation, cross-coupling reactions, and asymmetric synthesis to introduce molecular complexity and diversity. nih.gov

The aza-Michael reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, has been a valuable tool in the synthesis and functionalization of isothiazolidine 1,1-dioxides. nih.govresearchgate.net Future research could focus on expanding the scope of this reaction with a wider range of nucleophiles and electrophiles, as well as developing enantioselective variants. researchgate.net Detailed mechanistic studies, combining experimental and computational approaches, will be crucial to understanding the intricacies of these reactions and to rationally design more efficient and selective catalysts. nih.gov

The gem-dimethyl group in 5,5-Dimethylisothiazolidine 1,1-dioxide can influence the reactivity and conformation of the ring system, an aspect that warrants further investigation. This structural feature can provide steric hindrance that may be exploited for stereoselective transformations. rsc.orgresearchgate.netnih.gov

Advancements in High-Throughput Screening for New Chemical Transformations

High-throughput screening (HTS) has become an indispensable tool in drug discovery and the identification of new chemical reactions. nih.govmedcraveonline.comnews-medical.net In the context of isothiazolidine 1,1-dioxide chemistry, HTS can be employed to rapidly screen libraries of these compounds against various biological targets or to discover novel catalytic transformations. nih.govnih.govresearchgate.net

The generation of diverse libraries of isothiazolidine 1,1-dioxide derivatives is a prerequisite for successful HTS campaigns. nih.gov Future efforts will likely focus on developing efficient and automated methods for the synthesis of these libraries. The data generated from HTS can then be used to identify structure-activity relationships (SAR), guiding the design of more potent and selective compounds. nih.gov

Table 2: Key Stages in High-Throughput Screening of Isothiazolidine 1,1-Dioxide Libraries

| Stage | Description |

| Library Synthesis | Automated or parallel synthesis of a diverse collection of isothiazolidine 1,1-dioxide derivatives. |

| Assay Development | Creation of a robust and sensitive assay to measure the desired biological activity or chemical transformation. |

| Primary Screening | Rapid screening of the entire library to identify initial "hits". |

| Secondary Screening | Confirmation and validation of the hits from the primary screen. |

| Hit-to-Lead Optimization | Chemical modification of the validated hits to improve their properties. |

Applications of Artificial Intelligence and Machine Learning in Isothiazolidine 1,1-Dioxide Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemistry, from reaction prediction to molecular design. neurips.ccucla.edunih.govresearchgate.netacs.org In the realm of isothiazolidine 1,1-dioxide chemistry, AI and ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes. ucla.edunih.govacs.org

Design of Next-Generation Isothiazolidine 1,1-Dioxide Scaffolds for Chemical Innovation

The design and synthesis of novel molecular scaffolds are at the heart of chemical innovation. nih.gov Future research in isothiazolidine 1,1-dioxide chemistry will focus on the creation of next-generation scaffolds with tailored properties for specific applications in medicinal chemistry and materials science. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-dimethylisothiazolidine 1,1-dioxide derivatives?

- Methodological Answer : Two primary strategies are widely used:

- Chlorosulfonyl isocyanate route : Reacting chlorosulfonyl isocyanate with olefins in the presence of radical initiators (e.g., AIBN) to form the isothiazolidine 1,1-dioxide core .

- Tandem SN/Michael addition : Starting from methanesulfonanilides and electron-withdrawing-group-substituted allyl bromides to construct functionalized derivatives .

- Key Considerations : Optimize reaction stoichiometry and solvent polarity (e.g., DMF or THF) to minimize side reactions.

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Methodological Answer :

- NMR : Use and NMR to confirm substituent positions and ring conformation. For example, methyl protons typically resonate at δ 1.2–1.5 ppm, while sulfone groups deshield adjacent carbons .

- IR : Characteristic S=O stretches appear as strong bands at 1150–1250 cm, confirming sulfone functionality .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of SO) provide evidence of the core structure .

Advanced Research Questions

Q. How does microwave irradiation improve the synthesis of N-aryl derivatives of this compound?

- Methodological Answer : Microwave-assisted N-arylation enhances reaction efficiency:

- Reduced Reaction Time : Traditional heating (60–120 minutes) vs. microwave irradiation (5 minutes) for coupling with nitrobenzenes .

- Improved Regioselectivity : Microwave conditions favor electronic effects, directing aryl groups to nitrogen atoms with higher electron deficiency .

- Example Protocol : Combine this compound with 4-fluoronitrobenzene, tert-butyl hydroperoxide (TBHP), and DMSO under microwave irradiation (80°C, 300 W) to achieve >90% yield .

Q. How can conflicting data on regioselectivity in derivative synthesis be resolved?

- Methodological Answer :

- Steric vs. Electronic Analysis : Use computational tools (DFT) to model transition states. For example, bulky substituents at the 5,5-positions hinder aryl group addition at adjacent nitrogens, favoring distal sites .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize charge-separated intermediates, enhancing regioselectivity .

- Case Study : In microwave-assisted reactions, steric hindrance from 5,5-dimethyl groups limits aryl group accessibility, necessitating excess aryl halide for full conversion .

Q. What strategies enable click chemistry (CuAAC) to diversify this compound libraries?

- Methodological Answer :

- Azide-Alkyne Functionalization : Introduce terminal alkynes or azides to the core structure via nucleophilic substitution or alkylation.

- CuAAC Protocol : React alkyne-functionalized derivatives with azides (e.g., benzyl azide) using CuSO/sodium ascorbate in DMF:HO (1:1) at 25°C for 24 hours. Monitor via TLC .

- Applications : Generate triazole-linked hybrids for bioactivity screening or material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.